molecular formula C6H10ClF2NO2 B6178208 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride CAS No. 2567489-28-3

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride

Cat. No.: B6178208
CAS No.: 2567489-28-3
M. Wt: 201.60 g/mol
InChI Key: RMFLOVWQPHFGET-PGMHMLKASA-N
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Description

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C6H9F2NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 4,4-difluoropyrrolidine with acetic acid under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2567489-28-3

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-4(9-3-6)1-5(10)11;/h4,9H,1-3H2,(H,10,11);1H/t4-;/m1./s1

InChI Key

RMFLOVWQPHFGET-PGMHMLKASA-N

Isomeric SMILES

C1[C@H](NCC1(F)F)CC(=O)O.Cl

Canonical SMILES

C1C(NCC1(F)F)CC(=O)O.Cl

Purity

95

Origin of Product

United States

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